(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol
Overview
Description
(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound features a benzylamine group substituted with two methoxy groups at the 2 and 4 positions, attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and (S)-alaninol.
Reductive Amination: The key step involves the reductive amination of 2,4-dimethoxybenzaldehyde with (S)-alaninol in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural compatibility with the target. The pathways involved can include modulation of signal transduction, enzyme activity, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2,4-Dimethoxyphenyl)amino]propan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.
(2S)-2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol: Similar structure but with a butanol backbone instead of propanol.
Uniqueness
(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol is unique due to its specific stereochemistry and the presence of both methoxy and benzylamine groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-[(2,4-dimethoxyphenyl)methylamino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(8-14)13-7-10-4-5-11(15-2)6-12(10)16-3/h4-6,9,13-14H,7-8H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLHOOXNJBAXCD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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